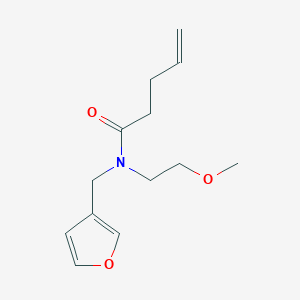

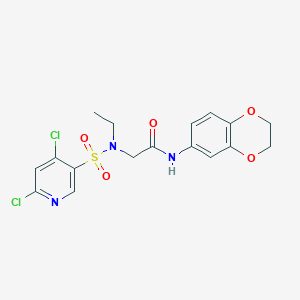

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide, also known as FMe-PRO, is a small molecule that has been synthesized for scientific research purposes. This compound has shown potential in various fields, including cancer research, neurology, and immunology.

科学的研究の応用

DNA Binding Affinity and Drug Design

Furan derivatives, such as 2,5-bis(4-guanylphenyl)furan ("furamidine"), exhibit high DNA-binding affinity due to their ability to interact with the minor groove of DNA. Furamidine is structurally similar to the antitrypanosomal drug berenil, with the central triazene unit replaced by a furan moiety. This modification allows furamidine to form direct hydrogen bond interactions with DNA, resulting in tighter binding and potentially enhanced drug efficacy against pathogens like Pneumocystis carinii. This illustrates furan compounds' relevance in designing drugs with improved interaction energies with DNA, which can be crucial for developing more effective treatments against various diseases (Laughton et al., 1995).

Polymer Science and Material Engineering

Furan derivatives are also significant in the development of sustainable materials and polymers. For instance, furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides offer a promising alternative to polyphthalamides (semiaromatic polyamides), applied as high-performance materials. These polyamides, synthesized through enzymatic polymerization, demonstrate significant potential for commercial applications due to their high molecular weight and comparable thermal and mechanical properties to existing materials (Jiang et al., 2015).

Synthetic Organic Chemistry

In synthetic organic chemistry, furan compounds are utilized in various reactions, including the synthesis of spiro-lactams and polysubstituted pyrroles through oxidative cyclization. This highlights the versatility of furan derivatives in constructing complex organic molecules, potentially useful in pharmaceuticals, agrochemicals, and materials science (Peng et al., 2016).

Anticancer and Antiangiogenic Activities

Novel furan derivatives have been explored for their anticancer and antiangiogenic activities, demonstrating significant potential in targeting cancer cells and disrupting tumor vasculature. This research area exemplifies the therapeutic applications of furan compounds in developing new anticancer strategies, offering insights into designing drugs with specific molecular targets (Romagnoli et al., 2015).

Energetic Materials

Furan derivatives have been investigated for their applications in energetic materials. For example, dinitroamino-azoxyfurazan and its derivatives exhibit high performance as energetic materials due to their high density, thermal stability, and detonation properties. Such compounds, developed through the assembly of diverse N-O building blocks, show potential for applications in propellants, explosives, and pyrotechnics (Zhang & Shreeve, 2014).

特性

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-3-4-5-13(15)14(7-9-16-2)10-12-6-8-17-11-12/h3,6,8,11H,1,4-5,7,9-10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYLJMULJCXNGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)CCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B2586946.png)

![8-(3-((2-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2586948.png)

![4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B2586949.png)

![3-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B2586957.png)

![3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2586958.png)

![1-[3-(4-Ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2586962.png)

![3-methyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2586969.png)